molecular formula C6HF5S B1630374 Pentafluorothiophenol CAS No. 771-62-0

Pentafluorothiophenol

Cat. No.: B1630374
CAS No.: 771-62-0
M. Wt: 200.13 g/mol
InChI Key: UVAMFBJPMUMURT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorothiophenol can be synthesized through various methods. One common synthetic route involves the reaction of pentafluorobenzene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, pentafluorobenzenethiol is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the toxic and corrosive nature of the reactants and products. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pentafluorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The precise mechanism of action of pentafluorobenzenethiol is not fully understood. it is believed that the fluorine atoms in the compound interact with the sulfur atom in the thiol group, forming a robust covalent bond. This interaction enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorothiophenol is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring strong covalent bonding with thiol groups .

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAMFBJPMUMURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227887
Record name Benzenethiol, pentafluoro-
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Molecular Weight

200.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

771-62-0
Record name Pentafluorobenzenethiol
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Record name Pentafluorobenzenethiol
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Record name Pentafluorothiophenol
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Record name Benzenethiol, pentafluoro-
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Record name Pentafluorothiophenol
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Record name PENTAFLUOROTHIOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pentafluorobenzenethiol primarily interacts with gold surfaces by forming strong sulfur-gold bonds, creating a self-assembled monolayer (SAM). [] This SAM alters the surface properties of gold, influencing the growth and morphology of organic semiconductor molecules deposited on top. [, ] For instance, it can promote the "edge-on" orientation of rubicene molecules, enhancing charge carrier mobility in organic field-effect transistors (OFETs). []

A: * Molecular Formula: C6HF5S* Molecular Weight: 184.13 g/mol* Spectroscopic Data: * 19F NMR: Progressive line broadening of resonances for fluorine sites closer to the gold core in nanoparticle applications. [] * IR Spectroscopy: Used to confirm the formation of SAMs on gold surfaces and analyze molecular orientation. []

A: Pentafluorobenzenethiol demonstrates excellent compatibility with gold surfaces, forming stable SAMs. [, ] These SAMs exhibit thermal stability up to approximately 400 K before desorption occurs. [] The compound enhances the performance and stability of perovskite solar cells when incorporated at the TiO2/perovskite and perovskite/hole transport layer interfaces. []

ANone: The provided research papers primarily focus on Pentafluorobenzenethiol's applications in material science and organic electronics. There is no mention of its use as a catalyst in these studies.

A: Yes, density functional theory (DFT) calculations have been used to investigate the interactions between Pentafluorobenzenethiol SAMs and organic semiconductor molecules like C60. [] These calculations help explain the observed differences in growth behavior and film formation. [, ] First-principle DFT calculations have also been employed to quantify the interactions at the interfaces between organic semiconductors and various contact treatments incorporating Pentafluorobenzenethiol. []

A: Research indicates that the position of fluorine atoms on the benzene ring of fluorobenzenethiols influences the work function of modified gold surfaces. [] This variation in work function impacts the performance of organic thin-film transistors (OTFTs). [] For instance, Pentafluorobenzenethiol, with fluorine atoms at all positions, results in higher work function and lower contact resistance compared to mono- or di-substituted fluorobenzenethiols. []

A: Pentafluorobenzenethiol forms stable SAMs on gold surfaces. These SAMs can withstand temperatures up to 400 K. [] While specific formulation strategies for this compound are not discussed in the provided research, its solubility in organic solvents like toluene and chlorobenzene is highlighted for solution-processing of OFETs. []

A: While the provided papers do not delve into the specific historical milestones of Pentafluorobenzenethiol research, they highlight its significance in the rapidly evolving field of organic electronics. The use of Pentafluorobenzenethiol SAMs for modifying electrode surfaces in OFETs represents a significant advancement in this field. [, , ]

A: The research showcases Pentafluorobenzenethiol's cross-disciplinary nature. Its use in organic electronics leverages principles of chemistry, materials science, and electrical engineering. Furthermore, its application in perovskite solar cells highlights its potential in renewable energy research. [, ]

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